molecular formula C25H38O6 B047754 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid CAS No. 63468-11-1

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

Cat. No.: B047754
CAS No.: 63468-11-1
M. Wt: 434.6 g/mol
InChI Key: WXSCEQXIHBEPIQ-UHFFFAOYSA-N
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Description

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is an organic compound with the molecular formula C25H38O6. It is known for its unique structure, which includes two 2-ethylhexyl ester groups attached to a benzoic acid core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid typically involves the esterification of 2,4-dicarboxybenzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2,4-bis(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSCEQXIHBEPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043445
Record name 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63468-11-1
Record name 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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